An In-depth Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic acid
An In-depth Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Acetylamino)thiophene-2-carboxylic acid. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Chemical and Physical Properties
3-(Acetylamino)thiophene-2-carboxylic acid, with the CAS Number 50901-18-3, is a substituted thiophene derivative. Its structure incorporates a thiophene ring, a carboxylic acid group, and an acetylamino (acetamido) group, making it a molecule of interest for medicinal chemistry and materials science.[1] The core properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-acetamidothiophene-2-carboxylic acid | PubChem |
| CAS Number | 50901-18-3 | [1] |
| Molecular Formula | C₇H₇NO₃S | PubChem |
| Molecular Weight | 185.20 g/mol | PubChem |
| Canonical SMILES | CC(=O)NC1=C(SC=C1)C(=O)O | PubChem |
| InChI Key | LLKLTQJOEPWBOE-UHFFFAOYSA-N | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | No experimental data available. The related methyl ester has a melting point of 100 °C. | [2] |
| Boiling Point | Data not available; likely decomposes upon heating. | - |
| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | - |
| pKa | No experimental data available. Estimated to be in the range of 3-4 for the carboxylic acid proton, typical for thiophenecarboxylic acids. | - |
Computed Molecular Properties (PubChem)
| Property | Value |
| XLogP3-AA | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 185.01466426 Da |
| Topological Polar Surface Area | 94.6 Ų |
| Heavy Atom Count | 12 |
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its chemical structure. These predictions are crucial for the identification and characterization of the molecule during synthesis and analysis.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (broad singlet) |
| Amide (-NH) | ~8-10 ppm (broad singlet) | |
| Thiophene Ring (-CH=CH-) | ~7-8 ppm (two doublets) | |
| Acetyl Methyl (-CH₃) | ~2.0-2.3 ppm (singlet) | |
| ¹³C NMR | Carboxylic Carbonyl (-C =O) | ~165-175 ppm |
| Amide Carbonyl (-C =O) | ~168-172 ppm | |
| Thiophene Ring Carbons | ~115-145 ppm | |
| Acetyl Methyl (-C H₃) | ~20-25 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| N-H Stretch (Amide) | 3200-3400 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |
| C=O Stretch (Amide I Band) | 1650-1680 cm⁻¹ | |
| N-H Bend (Amide II Band) | 1510-1550 cm⁻¹ | |
| C-S Stretch (Thiophene) | 600-800 cm⁻¹ |
Experimental Protocols: Synthesis
A plausible synthetic route for 3-(Acetylamino)thiophene-2-carboxylic acid can be derived from established methods for preparing substituted thiophenes. A common approach involves the synthesis of an amino-thiophene ester intermediate, followed by acetylation and subsequent hydrolysis.
Detailed Methodology:
-
Synthesis of Methyl 3-aminothiophene-2-carboxylate: This precursor can be synthesized via the Fiesselmann thiophene synthesis.
-
Reactants: A suspension of sodium methylate in ether is cooled and treated with a solution of methyl thioglycolate. To this mixture, α,β-dichloropropionitrile is added.
-
Protocol: The reaction mixture is stirred, and after completion, it is worked up by washing with water. The ether layer is dried, and the solvent is evaporated. The resulting crude product, methyl 3-aminothiophene-2-carboxylate, is purified by vacuum distillation.[2] The product is a pale yellow oil that solidifies upon standing.[2]
-
-
Acetylation of the Amine: The amino group of the intermediate is then acetylated.
-
Reactants: Methyl 3-aminothiophene-2-carboxylate, acetic anhydride, and a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM).
-
Protocol: The amino-thiophene ester is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of acetic anhydride. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-(acetylamino)thiophene-2-carboxylate. According to patent literature, this acetylamino compound forms colorless prisms with a melting point of 100°C when recrystallized from methanol.[2]
-
-
Saponification to the Carboxylic Acid: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Reactants: Methyl 3-(acetylamino)thiophene-2-carboxylate and an aqueous base solution (e.g., sodium hydroxide or lithium hydroxide) in a solvent like methanol or THF.
-
Protocol: The ester is dissolved in the solvent, and the aqueous base is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2-3, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Biological Activity and Potential Applications
While direct biological studies on 3-(acetylamino)thiophene-2-carboxylic acid are limited, its structural analogues have shown significant activity, pointing to a promising area of research. Derivatives of 3-aminothiophene-2-carboxylic acid are being investigated as potent inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a key enzyme in RNA epigenetics.
FTO Inhibition in Acute Myeloid Leukemia (AML)
The FTO protein is an N⁶-methyladenosine (m⁶A) RNA demethylase that plays a critical oncogenic role in certain subtypes of acute myeloid leukemia (AML).[3][4] FTO is often highly expressed in AML with specific chromosomal translocations (e.g., t(11q23)/MLL-rearrangements, t(15;17)/PML-RARA) and mutations (e.g., FLT3-ITD, NPM1).[3][4]
Mechanism of Action: The primary substrate for FTO is messenger RNA (mRNA) carrying the m⁶A modification. This modification influences mRNA stability, splicing, and translation. In AML cells, FTO removes the methyl group from m⁶A on the transcripts of key oncogenes and tumor suppressors.[3] Specifically, FTO targets the mRNA of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[3][5] By demethylating these transcripts, FTO reduces their stability, leading to their degradation.[4] The resulting decrease in ASB2 and RARA protein levels disrupts cellular differentiation and promotes leukemic cell proliferation and survival.[3][5]
Inhibitors based on the 3-aminothiophene-2-carboxylic acid scaffold can block the demethylase activity of FTO. This inhibition leads to an increase in m⁶A levels on target mRNAs, stabilizing them and restoring the expression of tumor-suppressing proteins like ASB2 and RARA.[3] This mechanism effectively counteracts the oncogenic signaling driven by FTO, promoting AML cell differentiation and apoptosis, thereby demonstrating potent anti-leukemia effects.[6][7]
Conclusion
3-(Acetylamino)thiophene-2-carboxylic acid is a versatile heterocyclic compound. While its fundamental chemical properties require further experimental validation, its structural relationship to potent inhibitors of the FTO demethylase highlights its significant potential as a scaffold in the development of novel therapeutics, particularly for epigenetic targets in oncology. The synthetic pathways are accessible, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. This guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising molecule.
References
- 1. 3-(Acetylamino)thiophene-2-carboxylic acid | 50901-18-3 [chemicalbook.com]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. cityofhope.org [cityofhope.org]
- 6. [Research Progress of m6A Demethylase FTO and Its Inhibitors in Acute Myeloid Leukemia --Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
